molecular formula C9H9NNa4O8 B611306 Tetrasodium glutamate diacetate CAS No. 51981-21-6

Tetrasodium glutamate diacetate

Cat. No.: B611306
CAS No.: 51981-21-6
M. Wt: 351.13 g/mol
InChI Key: UZVUJVFQFNHRSY-OUTKXMMCSA-J
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Description

Tetrasodium glutamate diacetate is an organic salt synthesized from glutamic acid, a naturally occurring amino acid. It is widely used as a chelating agent, which means it binds to metal ions, inactivating them and preventing their adverse effects on the stability or appearance of products. This compound is commonly found in various personal care products, including sunscreens, facial cleansers, shampoos, and lotions .

Mechanism of Action

Target of Action

Tetrasodium glutamate diacetate primarily targets metal ions in cosmetic and personal care product formulations . It binds to these ions, inactivating them and preventing their potential adverse effects on the stability or appearance of the products .

Mode of Action

As a chelating agent , this compound forms multiple bonds with a single metal ion . By binding to metal ions, it inactivates them, which helps to prevent their adverse effects on the stability or appearance of cosmetic products . This action also helps to maintain clarity, protect fragrance compounds, and prevent rancidity .

Biochemical Pathways

Its chelating action can influence various biochemical processes by controlling metal-catalyzed decomposition . This can affect the stability and efficacy of other ingredients in the formulation.

Pharmacokinetics

It is noted that this compound is slowly absorbed through the gastrointestinal tract and skin absorption is likely to be even slower .

Result of Action

This compound has been found to have an impact on the skin’s microbiota. It can moderately inhibit C. acnes and strongly inhibit S. aureus without simultaneously inhibiting the growth of S. epidermidis . This selective inhibition can help restore a pre-existing dysbiosis, making it suitable for use in topical products for skin and scalp where it is necessary to preserve the eubiosis of the microbiota .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is used in products that are in constant contact with the skin, which is itself in constant contact with the surrounding environment . Changes in both the external and internal environment can affect the skin’s response to products containing this ingredient . Furthermore, this compound is reported to be readily biodegradable and has high solubility over a wide pH range , which can also influence its action, efficacy, and stability.

Future Directions

The role of preservatives like Tetrasodium glutamate diacetate in skin resident microflora dynamics is being studied . These studies could provide a reference for correctly choosing preservatives and dosage in cosmetic formulations to preserve or restore homeostasis of skin microbiota .

Biochemical Analysis

Biochemical Properties

Tetrasodium glutamate diacetate functions as a chelating agent . It inactivates metallic ions in product formulations , preventing their adverse effects on the stability or appearance of products . This includes free roaming iron and copper ions, which can lead to rapid oxidation . By using a chelating agent like this compound, this process can be slowed, allowing for the creation of products with improved stability and appearance .

Cellular Effects

While specific cellular effects of this compound are not widely documented, it is known that the compound does not sensitize human skin . This suggests that it may have minimal adverse effects on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its chelating properties . It binds to metallic ions, inactivating them and preventing their potential to cause rapid oxidation . This helps maintain the stability and appearance of the products in which it is used .

Temporal Effects in Laboratory Settings

This compound is known for its excellent chelating effectiveness, controlling metal-catalyzed decomposition . It also reduces water hardness and prevents precipitations . These properties suggest that it has a stabilizing effect over time in laboratory settings.

Metabolic Pathways

While specific metabolic pathways involving this compound are not widely documented, it is synthesized from glutamic acid , an amino acid involved in various metabolic processes.

Transport and Distribution

This compound is soluble in water , suggesting that it could be easily transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not currently documented.

Subcellular Localization

Given its solubility in water , it is likely to be found in the cytoplasm and potentially other compartments of the cell where water-soluble substances are located.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium glutamate diacetate typically involves the reaction of monosodium glutamate with hydroxy acetonitrile in a tubular reactor. The reaction is carried out at a temperature of around 150°C, resulting in the formation of an intermediate compound. This intermediate is then hydrolyzed under the action of sodium hydroxide to produce this compound and ammonia as a by-product .

Industrial Production Methods: In industrial settings, the continuous synthesis of this compound is achieved using a tubular reactor. This method ensures high production efficiency, safety, and environmental friendliness. The process involves the continuous injection of monosodium glutamate and hydroxy acetonitrile solutions into the reactor, followed by hydrolysis to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrasodium glutamate diacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. This chelation process helps in preventing metal-catalyzed decomposition and oxidation in various formulations .

Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions and are facilitated by the presence of this compound. The compound is highly soluble in water and can function effectively across a wide pH range .

Major Products Formed: The primary product of the chelation reaction is a stable complex formed between this compound and the metal ion. This complex prevents the metal ion from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Comparison: Tetrasodium glutamate diacetate is considered a greener alternative to many traditional chelating agents like EDTA. It is biodegradable, has a high level of solubility over a wide pH range, and is derived from renewable raw materials. Unlike EDTA, which is a persistent organic pollutant, this compound is environmentally friendly and does not pose significant risks to aquatic life .

Properties

CAS No.

51981-21-6

Molecular Formula

C9H9NNa4O8

Molecular Weight

351.13 g/mol

IUPAC Name

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate

InChI

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1

InChI Key

UZVUJVFQFNHRSY-OUTKXMMCSA-J

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Appearance

Solid powder

physical_description

Pellets or Large Crystals, Liquid;  Liquid;  Dry Powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

282524-66-7
65345-21-3
51981-21-6
63998-93-6

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetrasodium glutamate diacetate; 

Origin of Product

United States

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